molecular formula C11H19NO4 B2712170 Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate CAS No. 1772605-55-6

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate

Cat. No.: B2712170
CAS No.: 1772605-55-6
M. Wt: 229.276
InChI Key: MBRMXIXLBIZMPR-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a hydroxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with an appropriate ketone, such as acetone, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and hydroxy group may play a role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is unique due to its azetidine ring and the presence of both a hydroxy group and a tert-butyl group. These structural features contribute to its reactivity and versatility in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRMXIXLBIZMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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